molecular formula C14H19BrN2O3 B502376 2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE

2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B502376
M. Wt: 343.22g/mol
InChI Key: XIRAUFQFBPYAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, an oxolane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps. One common method starts with the bromination of a phenol derivative, followed by the introduction of the oxolane ring through a nucleophilic substitution reaction. The final step involves the formation of the acetamide group through an amidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the oxolane ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The bromine atom and oxolane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE: Similar structure but with a chlorine atom instead of bromine.

    2-(4-FLUORO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-BROMO-2-{[(OXOLAN-2-YLMETHYL)AMINO]METHYL}PHENOXY)ACETAMIDE imparts unique chemical properties, such as higher reactivity and different biological activities compared to its chlorine and fluorine analogs. This makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22g/mol

IUPAC Name

2-[4-bromo-2-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C14H19BrN2O3/c15-11-3-4-13(20-9-14(16)18)10(6-11)7-17-8-12-2-1-5-19-12/h3-4,6,12,17H,1-2,5,7-9H2,(H2,16,18)

InChI Key

XIRAUFQFBPYAKP-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC(=O)N

Canonical SMILES

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC(=O)N

Origin of Product

United States

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